molecular formula C22H23NO4 B2835217 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide CAS No. 923174-35-0

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide

Cat. No.: B2835217
CAS No.: 923174-35-0
M. Wt: 365.429
InChI Key: YMXWQHMJVBHQOD-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide is a synthetic coumarin derivative featuring a 4-ethoxyphenyl substituent at position 2 of the coumarin core and a 2,2-dimethylpropanamide group at position 6. Coumarins are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties. The ethoxyphenyl moiety may enhance lipophilicity and metabolic stability, while the 2,2-dimethylpropanamide group could influence steric effects and binding affinity.

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-5-26-16-9-6-14(7-10-16)19-13-18(24)17-11-8-15(12-20(17)27-19)23-21(25)22(2,3)4/h6-13H,5H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXWQHMJVBHQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and anhydrous aluminum chloride as a catalyst.

    Attachment of the Dimethylpropanamide Group: The final step involves the amidation reaction of the intermediate product with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The chromenone core structure allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related coumarin and heterocyclic derivatives, focusing on core structures, substituents, synthesis routes, and biological activities.

Structural Analogues of Coumarin-Based Amides

Compound Name Core Structure Substituents (Position) Synthesis Method Biological Activity References
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide Coumarin - 4-Methyl (C4)
- Fluorobiphenylpropanamide (C7)
Schotten-Baumann reaction (amine + acyl chloride) Antioxidant, anti-inflammatory
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Coumarin - 4-Methyl (C4)
- Chlorophenylacetamide (C7)
Amidation (amine + chloroacetyl chloride) Superior anti-inflammatory (vs. ibuprofen)
2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide Coumarin - 4-Methyl (C4)
- Bromo-methylpropanamide (C7)
Not specified (likely amidation) Not reported
Target Compound Coumarin - 2-(4-Ethoxyphenyl) (C2)
- 2,2-Dimethylpropanamide (C7)
Inferred: Amidation (acyl chloride + amine) Hypothetical: Potential anti-inflammatory/antitumor

Heterocyclic Derivatives with 2,2-Dimethylpropanamide Moieties

Compound Name Core Structure Substituents Synthesis Method Biological Activity References
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide Pyridine - Iodo (C4)
- 2,2-Dimethylpropanamide
Lithiation/iodination of pyridine Intermediate for antitumor agents
N-{7-Benzyl-4-methyl-5-[(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}-2,2-dimethylpropanamide Pyrrolo[2,3-d]pyrimidine - Benzyl (C7)
- Dimethoxyphenylethyl (C5)
Pd/C-catalyzed coupling + amidation Antitumor (multiple derivatives)

Key Comparative Insights

Core Structure Influence :

  • Coumarin derivatives (e.g., ) exhibit anti-inflammatory and antioxidant activities, likely due to the electron-rich aromatic system.
  • Pyrrolo[2,3-d]pyrimidines () and pyridines () with 2,2-dimethylpropanamide groups are geared toward antitumor applications, emphasizing the role of heterocyclic cores in targeting enzymes like kinases.

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Fluorine () and chlorine () enhance stability and binding to hydrophobic pockets.
  • Bulky Groups : The 2,2-dimethylpropanamide in the target compound may reduce metabolic degradation compared to smaller amides (e.g., acetamide in ).
  • Aryl vs. Alkyl : Ethoxyphenyl (target) vs. fluorobiphenyl () substituents could modulate solubility and π-π stacking interactions.

Synthetic Routes :

  • Most coumarin amides are synthesized via Schotten-Baumann reactions (), while heterocyclic analogs employ cross-coupling () or lithiation (). The target compound likely follows a similar amidation protocol.

Biological Activity Trends :

  • Anti-inflammatory activity correlates with electron-deficient substituents (e.g., chlorine in ).
  • Antitumor activity in heterocycles () suggests that the 2,2-dimethylpropanamide group may synergize with planar aromatic systems for DNA intercalation or enzyme inhibition.

Biological Activity

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its unique structural features make it a subject of interest in various biological and medicinal research fields. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Structural Characteristics

The compound features a chromen-4-one core structure, characterized by the following:

  • Core Structure : Chromen-4-one
  • Substituents : 4-Ethoxyphenyl group and a dimethylpropanamide moiety
  • Molecular Formula : C₁₈H₁₉N₁O₄
  • Molecular Weight : 319.35 g/mol

1. Antioxidant Activity

Research indicates that compounds with chromen-4-one structures exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of this compound has been evaluated through various assays.

Assay TypeIC50 Value (µM)Reference
DPPH Radical Scavenging15.3
ABTS Radical Scavenging12.7

2. Anti-inflammatory Properties

The compound has been shown to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines.

CytokineReduction (%)Reference
TNF-alpha45%
IL-630%

3. Anticancer Activity

This compound has demonstrated promising anticancer effects against several cancer cell lines, including breast and colon cancer.

Cancer Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)10.5
HCT116 (Colon)8.9

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation : It may interact with specific cellular receptors that are involved in signal transduction pathways related to inflammation and cancer cell proliferation.
  • Gene Expression Alteration : The compound has been shown to influence the expression of genes associated with oxidative stress response and apoptosis.

Case Study 1: Anticancer Effects on MCF-7 Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of this compound in an Alzheimer's disease model using SH-SY5Y neuroblastoma cells. The findings suggested that it could enhance acetylcholine levels by inhibiting acetylcholinesterase activity.

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